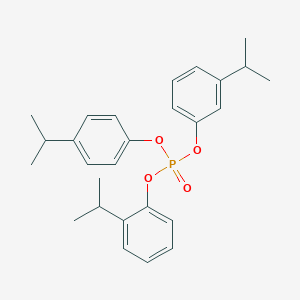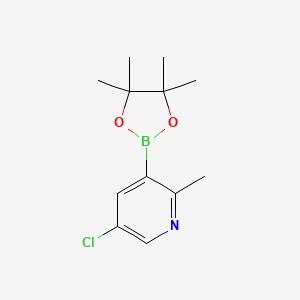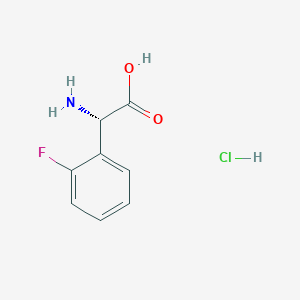
19-(3-Iodopropyl)heptatriacontane
Descripción general
Descripción
19-(3-Iodopropyl)heptatriacontane is a long-chain alkyl iodide with the molecular formula C40H81I. This compound is characterized by a heptatriacontane backbone with an iodopropyl group attached at the 19th carbon position. It is a synthetic organic compound that finds applications in various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 19-(3-Iodopropyl)heptatriacontane typically involves the alkylation of a heptatriacontane derivative with 3-iodopropyl bromide. One common method involves the use of potassium carbonate (K2CO3) as a base in N,N-dimethylformamide (DMF) as the solvent. The reaction is carried out under an inert atmosphere at a temperature of 130°C for 16 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure controls to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
19-(3-Iodopropyl)heptatriacontane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The alkyl chain can be oxidized to form alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of 19-(3-hydroxypropyl)heptatriacontane, 19-(3-cyanopropyl)heptatriacontane, or 19-(3-aminopropyl)heptatriacontane.
Reduction: Formation of heptatriacontane.
Oxidation: Formation of 19-(3-hydroxypropyl)heptatriacontane, 19-(3-oxopropyl)heptatriacontane, or 19-(3-carboxypropyl)heptatriacontane.
Aplicaciones Científicas De Investigación
19-(3-Iodopropyl)heptatriacontane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules. It serves as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of lipid membranes and their interactions with proteins. It is used to create model membranes for biophysical studies.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with lipid bilayers.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 19-(3-Iodopropyl)heptatriacontane involves its interaction with various molecular targets, primarily through its long alkyl chain and reactive iodine atom. The iodine atom can participate in nucleophilic substitution reactions, while the long alkyl chain can interact with lipid bilayers, affecting membrane fluidity and permeability. These interactions can influence the behavior of biological membranes and the activity of membrane-associated proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 19-(3-Bromopropyl)heptatriacontane
- 19-(3-Chloropropyl)heptatriacontane
- 19-(3-Fluoropropyl)heptatriacontane
Uniqueness
19-(3-Iodopropyl)heptatriacontane is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes it more reactive in nucleophilic substitution reactions and provides distinct chemical properties that can be exploited in various applications. The iodine atom also imparts higher density and different electronic properties compared to its halogenated analogs.
Propiedades
IUPAC Name |
19-(3-iodopropyl)heptatriacontane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H81I/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40(38-35-39-41)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGFNSKJQKQUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H81I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-pyrazolo[3,4-b]pyridine-4,5-diamine](/img/structure/B8144942.png)
![9-([1,1'-Biphenyl]-4-yl)-9'-phenyl-9H,9'H-3,3'-bicarbazole](/img/structure/B8144943.png)

![6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B8144954.png)

![1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B8144984.png)






